(R)-2-Methylpyrrolidine tosylate
Overview
Description
®-2-Methylpyrrolidine tosylate is an organic compound that belongs to the class of tosylates, which are widely used in organic synthesis Tosylates are known for their excellent leaving group properties, making them valuable intermediates in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Methylpyrrolidine tosylate typically involves the reaction of ®-2-Methylpyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the nucleophilic attack of the nitrogen atom in ®-2-Methylpyrrolidine on the sulfur atom of TsCl, resulting in the formation of the tosylate ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of ®-2-Methylpyrrolidine tosylate follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpyrrolidine tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, ®-2-Methylpyrrolidine tosylate can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium halides (e.g., NaCl, NaBr), potassium cyanide (KCN), and primary or secondary amines.
Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Scientific Research Applications
®-2-Methylpyrrolidine tosylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Methylpyrrolidine tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group enhances the reactivity of the compound by stabilizing the transition state and facilitating the departure of the leaving group. This property is crucial in both substitution and elimination reactions, where the tosylate group is replaced or eliminated, respectively .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonate (Mesylate): Similar to tosylates, mesylates are excellent leaving groups and are used in similar types of reactions.
Trifluoromethanesulfonate (Triflate): Triflates are even better leaving groups than tosylates and are used in highly demanding synthetic applications.
Uniqueness
®-2-Methylpyrrolidine tosylate is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. This stereochemistry is essential in the development of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-QDXATWJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609435 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204387-55-3 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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